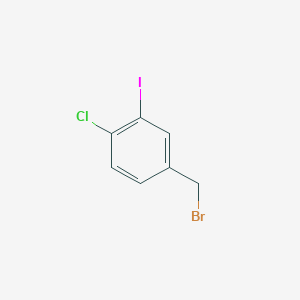
4-(Bromomethyl)-1-chloro-2-iodobenzene
Übersicht
Beschreibung
4-(Bromomethyl)-1-chloro-2-iodobenzene is a halogenated aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure enables it to be used as a catalyst, a reagent, and a reactant in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Halogen Bonding and Structural Determinants
In the realm of structural chemistry, halogen bonding plays a crucial role. A study by Pigge, Vangala, & Swenson (2006) highlights the significance of C-X...O=C interactions in 4-halotriaroylbenzenes, which is relevant to understanding the structural dynamics of halogenated compounds like 4-(Bromomethyl)-1-chloro-2-iodobenzene.
Halogenation Reactions
Halogenated compounds are key in organic synthesis. Bovonsombat & Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts in ring halogenations, providing a pathway to synthesize mixed halogenated compounds, which can include this compound.
Orientation in Aromatic Nitration
Roberts et al. (1954) explored the nitration of various halobenzenes, providing insights into the reactivity and isomer distributions in nitration reactions. This research is pertinent to understanding how halogen groups affect reactivity in compounds like this compound.
Aminocarbonylation Reactions
Marosvölgyi-Haskó, Kégl, & Kollár (2016) studied the aminocarbonylation of iodobenzene derivatives, highlighting the impact of halogen substituents on reactivity. This research is valuable for understanding similar reactions in this compound.
Vibrational Spectra of Halobenzene Cations
Kwon, Kim, & Kim (2002) investigated the vibrational spectra of halobenzene cations, providing insights into the electronic states of such compounds, which is relevant for understanding the properties of this compound.
Vapour Pressure Data
Oonk, Linde, Huinink, & Blok (1998) presented a novel approach in assessing vapour pressure data for halobenzenes, which is crucial for understanding the physical properties of halogenated compounds like this compound.
Synthesis of Dibromobenzenes
Diemer, Leroux, & Colobert (2011) described methods to access synthetically valuable 1,2-Dibromobenzenes, which can be related to the synthesis pathways of this compound.
Wirkmechanismus
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.
Mode of Action
The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYVBHSCYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


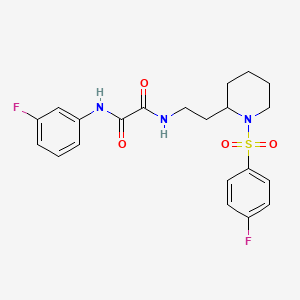
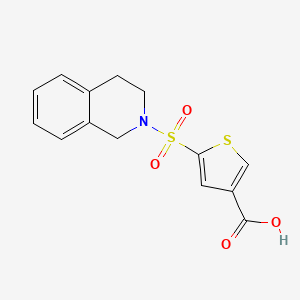
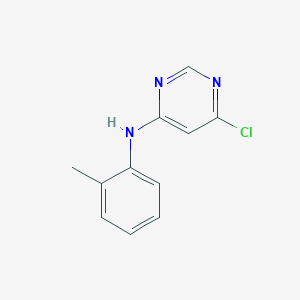
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)
![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)
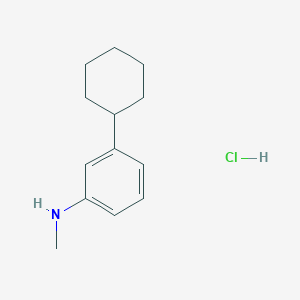
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)
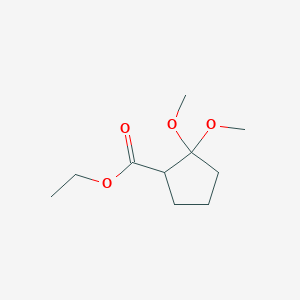
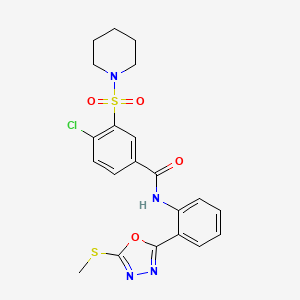
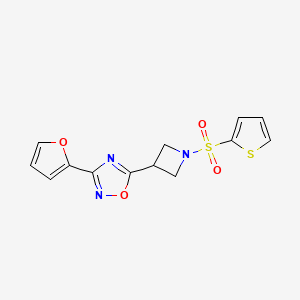
![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)